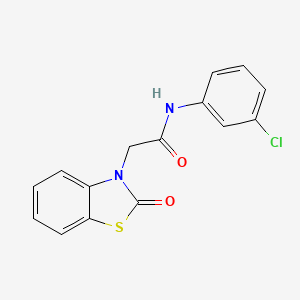

![molecular formula C19H20N4O2S B5539304 1-[(2-甲基-1,3-噻唑-4-基)甲基]-4-[(5-苯基-3-异恶唑基)羰基]哌嗪](/img/structure/B5539304.png)

1-[(2-甲基-1,3-噻唑-4-基)甲基]-4-[(5-苯基-3-异恶唑基)羰基]哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to "1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine" often involves multi-step chemical reactions. Starting materials such as diacetyl, aromatic aldehydes, piperazine derivatives, and ammonium acetate are commonly used in the presence of catalysts to achieve the desired cyclocondensation and subsequent formation of the complex structure. The process may involve reactions under specific conditions like reflux temperature to facilitate the formation of the desired product (Rajkumar et al., 2014).

Molecular Structure Analysis

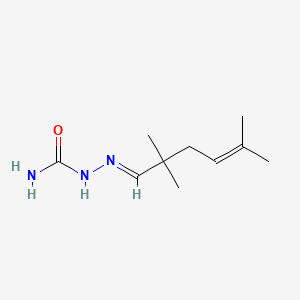

The molecular structure of this compound is characterized by the presence of a piperazine ring as a core structure, linked to a thiazolyl group and an isoxazolyl group through a methyl bridge and a carbonyl linkage, respectively. This arrangement is critical for the compound's potential interactions with biological targets. The presence of aromatic rings (phenyl and thiazol) contributes to the compound's ability to engage in π-π interactions, hydrogen bonding, and hydrophobic interactions, which are essential for binding with biological molecules.

Chemical Reactions and Properties

Compounds like "1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine" can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and ring-opening reactions, depending on the functional groups present. The presence of the piperazine ring, known for its nucleophilicity, allows for substitution reactions that can modify the compound's biological activity. The thiazole and isoxazole rings can undergo electrophilic substitution due to the electron-rich nature of these heterocycles.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and functional groups. Compounds with piperazine, thiazole, and isoxazole rings tend to have moderate to high melting points due to the rigid structure and potential for intermolecular hydrogen bonding. Solubility can vary widely based on the substituents attached to the core rings, with more polar substituents increasing solubility in aqueous media.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and acidity/basicity, are dictated by the compound's functional groups. Piperazine derivatives are known for their basicity, attributed to the nitrogen atoms in the piperazine ring, which can be protonated under acidic conditions. The thiazole and isoxazole rings add to the compound's reactivity, especially towards electrophilic agents, due to the electron-rich nature of the nitrogen and sulfur/oxygen atoms in these rings.

- Synthesis and characterization: (Rajkumar et al., 2014)

科学研究应用

抗菌和抗病毒活性

研究表明,哌嗪衍生物可以表现出显著的抗菌和抗病毒特性。例如,由掺杂有非布索坦的哌嗪合成的化合物对烟草花叶病毒 (TMV) 表现出有希望的抗病毒活性和有效的抗菌活性,突出了它们在开发新的抗病毒和抗菌剂方面的潜力 (Reddy 等人,2013 年)。

抗癌评估

含有 1,3-噻唑环的哌嗪衍生物已在包括肺癌、肾癌和乳腺癌细胞在内的各种癌细胞系中评估了其抗癌活性。哌嗪取代基的存在与增强的抗癌功效相关,表明此类化合物在癌症治疗中的潜力 (Turov,2020 年)。

抗糖尿病潜力

一些哌嗪衍生物已被确定为有效的抗糖尿病剂,表明它们能够显著提高糖尿病大鼠模型中的葡萄糖耐受性。这表明它们在开发针对 II 型糖尿病的新疗法中很有用 (Le Bihan 等人,1999 年)。

抗真菌化合物

具有抗真菌特性的新型化合物的合成突出了哌嗪衍生物在解决真菌感染方面的潜力。这些化合物已显示出具有药理学相关特性,包括在生物学相关溶剂中的溶解性,这对于它们作为抗真菌剂的有效性和递送至关重要 (Volkova 等人,2020 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-14-20-16(13-26-14)12-22-7-9-23(10-8-22)19(24)17-11-18(25-21-17)15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQRRRHCKRYPOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CN2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

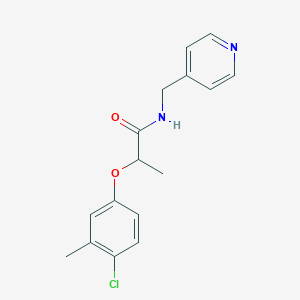

![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)

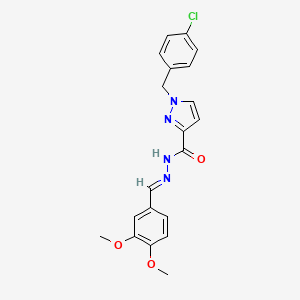

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylphenyl)ethanone](/img/structure/B5539259.png)

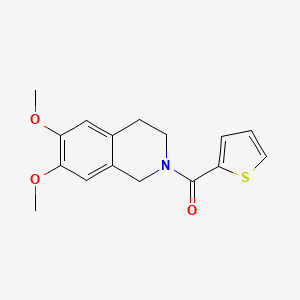

![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)

![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)

![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)

![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)

![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5539330.png)